molecular formula C11H9ClN4O3S2 B2426975 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid CAS No. 922698-13-3

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid

Cat. No.: B2426975
CAS No.: 922698-13-3
M. Wt: 344.79
InChI Key: DEWRHFZVGDTMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid is a complex organic compound that features a thiadiazole ring, a urea linkage, and a chlorophenyl group

Properties

IUPAC Name

2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O3S2/c12-6-1-3-7(4-2-6)13-9(19)14-10-15-16-11(21-10)20-5-8(17)18/h1-4H,5H2,(H,17,18)(H2,13,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWRHFZVGDTMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 2-amino-1,3,4-thiadiazole.

    Urea Linkage Formation: The 2-amino-1,3,4-thiadiazole is then reacted with 4-chlorophenyl isocyanate to form the urea linkage.

    Thioacetic Acid Addition: Finally, the compound is completed by reacting the intermediate with chloroacetic acid under basic conditions to introduce the thioacetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. The presence of the urea and thiadiazole moieties suggests it could interact with biological macromolecules in unique ways.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The chlorophenyl group could interact with hydrophobic pockets, while the urea and thiadiazole moieties could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid: Similar structure but lacks the chlorine atom, which could affect its reactivity and binding properties.

    2-((5-(3-(4-Methylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid: Contains a methyl group instead of a chlorine atom, potentially altering its electronic properties and biological activity.

Uniqueness

The presence of the 4-chlorophenyl group in 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid makes it unique compared to its analogs. This chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can influence the compound’s overall reactivity and interaction with biological targets.

Biological Activity

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a thiadiazole ring and a ureido group, which are known to influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular structure of 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid can be represented as follows:

C13H13ClN4O3S\text{C}_{13}\text{H}_{13}\text{ClN}_4\text{O}_3\text{S}

This structure includes:

  • A thiadiazole ring, contributing to its pharmacological properties.
  • A chlorophenyl group that enhances its biological activity.
  • A ureido functional group that may facilitate interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to cancer progression and bacterial growth, similar to other thiadiazole derivatives .
  • Receptor Binding : It could potentially bind to receptors involved in inflammatory pathways, thereby modulating immune responses.

Anticancer Properties

Research indicates that compounds containing thiadiazole and ureido moieties exhibit significant anticancer activities. For instance:

  • In vitro studies have shown that similar derivatives can induce apoptotic cell death in cancer cells. For example, a derivative with a similar structure displayed an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells .
  • The cytotoxic effects are often linked to cell cycle arrest at the G2/M phase, highlighting the potential for these compounds in cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Thiadiazole derivatives have been reported to exhibit antibacterial effects by disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .
  • Specific derivatives have shown activity against various bacterial strains, indicating a broad spectrum of antimicrobial efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetateContains chlorophenyl groupAnticancer activity
Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetateContains methoxyphenethyl groupAntibacterial properties
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetateLacks ureido groupAntimicrobial activity

The unique combination of the chlorophenyl and ureido functionalities in 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid may enhance its biological activities compared to structurally similar compounds.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro cytotoxicity tests on various cancer cell lines (e.g., MCF-7 and HepG2) demonstrated significant growth inhibition, with IC50 values indicating potent activity. For example, certain derivatives exhibited IC50 values as low as 2.32 µg/mL against MCF-7 cells .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to active sites of target proteins involved in tumor growth and proliferation. This binding potentially leads to the inhibition of their function and subsequent tumor regression.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid, and how can purity be ensured?

  • Methodology : The compound can be synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by S-alkylation with chloroacetic acid derivatives. Key steps include refluxing in phosphorous oxychloride (for cyclization) and purification via recrystallization (e.g., ethanol) .
  • Purity Assurance : Use TLC for reaction monitoring and elemental analysis, ¹H NMR, and IR spectroscopy for structural confirmation. Mass balance studies (e.g., Table 1 in ) ensure degradation products are accounted for, maintaining >97% purity .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

  • Analytical Tools : Combine spectral techniques (¹H NMR for functional group identification, IR for bond vibrations) with chromatographic methods (HPLC/TLC). X-ray crystallography or DFT-based computational modeling (e.g., Gaussian software) validates molecular geometry .
  • Case Study : used DFT to compare observed vs. calculated bond lengths and angles, achieving <0.01 Å deviation, confirming structural accuracy.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticonvulsant effects)?

  • Hypothesis Testing : Design dose-response assays across multiple cell lines or microbial strains. For example, identified antimicrobial activity via agar diffusion assays, while used PASS software to predict antiproliferative targets.
  • Data Reconciliation : Cross-validate using orthogonal assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). Contradictions may arise from substituent positioning (e.g., methoxy vs. chlorophenyl groups altering steric effects) .

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

  • Protocol : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., fungal CYP51 or human γ-aminobutyric acid receptors). Focus on binding affinity (ΔG) and interaction mapping (hydrogen bonds, hydrophobic pockets).
  • Example : identified derivatives with strong binding to fungal lanosterol demethylase (binding energy ≤-8.5 kcal/mol), correlating with in vitro antifungal IC₅₀ values .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

  • Decomposition Pathways : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC-MS to identify degradation products. reported 100% mass balance under acidic/alkaline conditions, suggesting non-reactive degradation (e.g., hydrolysis of the thiadiazole ring) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, activation energy (Eₐ) calculations from thermal stress data can inform storage conditions.

Q. How do substituent variations (e.g., 4-chlorophenyl vs. methoxyphenyl) impact pharmacological efficacy?

  • SAR Studies : Synthesize analogs with systematic substituent changes (e.g., halogenation, alkylation). showed 3,4-dimethoxyphenyl derivatives exhibit higher antifungal activity (MIC = 2 µg/mL) than 2,4-dimethoxy analogs (MIC = 8 µg/mL) due to enhanced membrane permeability .
  • Computational Insights : Hammett constants (σ) quantify electron-withdrawing/donating effects. Chlorine (σ = +0.23) may enhance electrophilic interactions vs. methoxy (σ = -0.27) .

Experimental Design & Data Analysis

Q. What statistical models are suitable for analyzing dose-response relationships in preclinical studies?

  • Models : Use nonlinear regression (logistic or Hill equation) to calculate EC₅₀/IC₅₀. For multi-target effects, employ Emax models or synergy scores (e.g., Chou-Talalay method).
  • Case Study : ’s randomized block design with split-split plots (accounting for variables like harvest season) can be adapted for in vivo toxicity studies .

Q. How can DFT calculations enhance structural and electronic characterization?

  • Protocol : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier orbitals (HOMO-LUMO) to predict reactivity. achieved <2% deviation in vibrational frequencies between experimental and DFT IR spectra .
  • Applications : Predict redox potentials for metabolic stability or intermolecular interactions (e.g., charge transfer with biological targets).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.